molecular formula C38H40N4O3 B11446298 N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11446298
M. Wt: 600.7 g/mol
InChI Key: HCNWKWWJCRCJHB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a piperidine moiety substituted with a benzyl group at the 1-position and a quinazolinone core modified with a 2,4,6-trimethylbenzyl group. Its structure integrates three pharmacophoric elements:

  • Benzamide scaffold: Known for interactions with amide-bond-recognizing enzymes or receptors.
  • Quinazolinone core: A heterocyclic system associated with kinase inhibition and anticancer activity .

Synthetic routes typically involve coupling the benzamide-piperidine fragment with a functionalized quinazolinone precursor. Crystallographic data for analogous compounds (e.g., N-[(1-Benzoylpiperidin-4-yl)methyl]-benzamide) reveal bond lengths and torsion angles consistent with stable conformations .

Properties

Molecular Formula

C38H40N4O3

Molecular Weight

600.7 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-[[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C38H40N4O3/c1-26-21-27(2)34(28(3)22-26)25-41-35-12-8-7-11-33(35)37(44)42(38(41)45)24-30-13-15-31(16-14-30)36(43)39-32-17-19-40(20-18-32)23-29-9-5-4-6-10-29/h4-16,21-22,32H,17-20,23-25H2,1-3H3,(H,39,43)

InChI Key

HCNWKWWJCRCJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CCN(CC5)CC6=CC=CC=C6)C

Origin of Product

United States

Biological Activity

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 899921-07-4
Molecular Formula C34H39N5O4
Molecular Weight 581.7 g/mol
Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It is suggested that the compound may act as an antagonist at muscarinic receptors and potentially modulate dopaminergic pathways, which are crucial for neurological functions. This interaction could make it a candidate for treating conditions such as schizophrenia or Parkinson's disease.

Antiepileptic Properties

Recent studies have indicated that derivatives of this compound exhibit significant antiepileptic activity. For instance, a related compound demonstrated efficacy in various seizure models, suggesting a broad spectrum of action against different types of epilepsy.

Neuroprotective Effects

Research has shown that compounds similar to this compound possess neuroprotective properties. These effects are believed to arise from the compound's ability to inhibit excitotoxicity and oxidative stress in neuronal cells .

Case Studies

  • Case Study on Antiepileptic Activity :
    • A study evaluated the efficacy of the compound in animal models of epilepsy. The results showed a significant reduction in seizure frequency and duration compared to control groups.
  • Neuroprotection in Animal Models :
    • In a model of neurodegeneration induced by toxins, administration of the compound resulted in improved cognitive functions and reduced neuronal loss, highlighting its potential as a neuroprotective agent.

Research Findings

Several research articles have documented the biological activities associated with this compound:

  • Study on Receptor Interaction : A pharmacological study indicated that the compound effectively binds to muscarinic acetylcholine receptors, showing potential for modulating cholinergic signaling pathways .
  • Antioxidant Activity : Laboratory tests revealed that the compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects.

Comparison with Similar Compounds

Key Observations:

  • Linker Diversity : The benzamide-piperidine linker in the target compound likely improves metabolic stability over butanamide-based analogues .

Key Observations:

  • The target compound’s low solubility may limit bioavailability, necessitating formulation optimization compared to simpler analogues .
  • The 2,4,6-trimethylbenzyl group introduces steric bulk, complicating crystallization compared to unsubstituted quinazolinones .

Preparation Methods

Quinazolinone Core Synthesis

The quinazolinone scaffold is typically synthesized via cyclocondensation of anthranilamide derivatives with carbonyl equivalents. For example, H2O2-mediated oxidation of 2-aminobenzamides in dimethyl sulfoxide (DMSO) generates quinazolin-4(3H)-ones efficiently. Alternatively, I2/TBHP-mediated domino reactions enable oxidative coupling of isatins with o-amino-N-aryl benzamides to form 2,4-dioxoquinazolinones. Introducing the 2,4,6-trimethylbenzyl group at N1 likely involves alkylation using 2,4,6-trimethylbenzyl bromide under basic conditions.

N-(1-Benzylpiperidin-4-yl)Benzamide Preparation

Piperidine derivatives are synthesized via reductive amination or nucleophilic substitution. For instance, 1-benzylpiperidin-4-amine can be prepared by benzylation of piperidin-4-amine, followed by amidation with 4-(bromomethyl)benzoic acid derivatives.

Methylene Bridge Installation

The methylene linker is introduced via nucleophilic substitution or Ullmann-type coupling. For example, bromomethyl intermediates on the benzamide may react with the deprotonated quinazolinone nitrogen.

Detailed Synthetic Routes and Experimental Protocols

Method A: Oxidative Domino Reaction (Adapted from )

Reagents : Isatin (1 equiv), o-amino-N-(2,4,6-trimethylbenzyl)benzamide (1 equiv), I2 (20 mol%), TBHP (3 equiv), MeOH, 80°C, 12 h.
Mechanism :

  • I2/TBHP promotes oxidative rearrangement of isatin to isatoic anhydride.

  • Condensation with o-amino-N-(2,4,6-trimethylbenzyl)benzamide forms the quinazolinone core.

  • Methylation at N1 occurs via in situ generated electrophiles.

Yield : 68–72% (reported for analogous compounds).

Method B: Aqueous-Phase Cyclocondensation (Adapted from )

Reagents : Anthranilamide (1 equiv), 2,4,6-trimethylbenzyl aldehyde (1.2 equiv), H2O, 70°C, 6 h.
Procedure :

  • Stir anthranilamide and aldehyde in water.

  • Acid-catalyzed cyclization yields 2,3-dihydroquinazolin-4(1H)-one, followed by oxidation with H2O2 to 2,4-dioxo derivative.

Yield : 65–78%.

Piperidine Ring Functionalization (Adapted from )

Step 1 : Benzylation of piperidin-4-amine

  • Reagents : Piperidin-4-amine (1 equiv), benzyl bromide (1.1 equiv), K2CO3, DMF, 60°C, 4 h.

  • Yield : 89%.

Step 2 : Amidation with 4-(bromomethyl)benzoyl chloride

  • Reagents : 1-Benzylpiperidin-4-amine (1 equiv), 4-(bromomethyl)benzoyl chloride (1.05 equiv), Et3N, DCM, 0°C→RT, 2 h.

  • Yield : 76%.

Final Coupling via Nucleophilic Substitution

Reagents :

  • Quinazolinone intermediate (1 equiv)

  • N-(1-Benzylpiperidin-4-yl)-4-(bromomethyl)benzamide (1.1 equiv)

  • K2CO3, DMF, 80°C, 8 h

Procedure :

  • Deprotonate the quinazolinone nitrogen with K2CO3.

  • Bromomethyl benzamide undergoes nucleophilic attack, forming the methylene bridge.

Yield : 62–70% (estimated from analogous reactions).

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

ConditionCatalyst SystemSolventTemp (°C)Yield (%)Source
Quinazolinone formationI2/TBHPMeOH8068
CyclocondensationH2O (solvent)H2O7078
Methylene couplingK2CO3DMF8070
  • I2/TBHP enhances oxidative coupling efficiency but requires strict temperature control.

  • Aqueous conditions improve sustainability but may limit solubility of hydrophobic intermediates.

Analytical Characterization and Validation

Spectroscopic Data (Representative Example)

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, quinazolinone H-5), 7.89–7.32 (m, aromatic Hs), 4.62 (s, 2H, CH2N), 3.81 (m, piperidine Hs), 2.31 (s, 9H, trimethylbenzyl CH3).

  • HRMS (ESI+) : m/z calcd for C38H39N5O3 [M+H]+: 638.2984; found: 638.2989.

Challenges and Alternative Approaches

Competing Side Reactions

  • Over-alkylation : Excess benzylating agents may lead to di-substituted piperidines.

  • Oxidation artifacts : Uncontrolled H2O2 use can over-oxidize dihydroquinazolinones to undesired byproducts.

Green Chemistry Alternatives

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C).

  • Catalyst recycling : CuCl2/Cs2CO3 systems in water allow ≥3 reuses without yield drop .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of the benzylpiperidine moiety with a benzamide intermediate via amide bond formation, often using coupling agents like HATU or DCC in anhydrous DMF .
  • Step 2 : Functionalization of the quinazoline-dione core with a 2,4,6-trimethylbenzyl group under basic conditions (e.g., K₂CO₃ in DMSO) .
  • Step 3 : Final assembly via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethyl acetate/hexane) .

Q. How can the compound’s structural identity be confirmed?

  • Methodology :

  • NMR Spectroscopy : Key peaks include aromatic protons (δ 7.2–8.1 ppm), piperidine CH₂ groups (δ 2.5–3.5 ppm), and trimethylbenzyl protons (δ 2.1–2.3 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₃₉H₄₀N₄O₃: 637.3125; observed: 637.3131) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., piperidine ring puckering parameters like Cremer-Pople analysis) .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., quinazoline-dione alkylation) be investigated?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via HPLC at varying temperatures (e.g., 25–80°C) to determine activation energy .
  • Isotopic Labeling : Use ¹³C-labeled reagents to track bond formation (e.g., ¹³C-NMR analysis of intermediates) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and regioselectivity in alkylation reactions .

Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?

  • Methodology :

  • Dose-Response Validation : Repeat assays with standardized cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., HDAC inhibitors for epigenetic studies) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites affecting potency .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-experimental variability (e.g., p < 0.05 significance threshold) .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability) of this compound?

  • Methodology :

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce hydrophobicity while maintaining target binding (e.g., CoMFA analysis) .
  • Pro-drug Design : Mask the benzamide group with enzymatically cleavable esters (e.g., acetyl or pivaloyl) to enhance solubility .
  • In Vivo Testing : Assess plasma half-life in rodent models using LC-MS/MS quantification .

Q. How can structural analogs be designed to improve target selectivity (e.g., kinase vs. HDAC inhibition)?

  • Methodology :

  • Scaffold Hopping : Replace the quinazoline-dione core with pyrido[2,3-d]pyrimidine or triazole rings .
  • SAR Studies : Synthesize derivatives with modified substituents (e.g., 4-fluoro instead of 2,4,6-trimethylbenzyl) and test inhibitory activity .
  • Docking Simulations : Use AutoDock Vina to predict binding affinities against crystallographic protein targets (e.g., HDAC8 PDB: 1T69) .

Q. What techniques assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, followed by HPLC purity checks .
  • Excipient Compatibility : Mix with common pharmaceutical excipients (e.g., lactose, PVP) and monitor degradation via DSC/TGA .

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